molecular formula C6H12ClF2NO B2664315 (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-olhydrochloride CAS No. 2287237-26-5

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-olhydrochloride

Cat. No.: B2664315
CAS No.: 2287237-26-5
M. Wt: 187.61
InChI Key: MVSFJPVZJQSEQU-JEDNCBNOSA-N
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Description

Historical Development in Fluorinated Building Blocks

The integration of fluorine into organic molecules has revolutionized pharmaceutical design since the mid-20th century, driven by fluorine’s ability to modulate bioavailability, metabolic stability, and target binding affinity. Early fluorination strategies relied on electrophilic reagents like Selectfluor®, but limitations in regioselectivity spurred advances in transition-metal-catalyzed C–H functionalization. For example, palladium- and rhodium-catalyzed methods enabled direct fluorination of aromatic systems, reducing synthetic steps for complex scaffolds.

The development of N,N-diethyl-α,α-difluorobenzylamine (DFBA) as a deoxyfluorinating agent marked a pivotal shift, allowing selective conversion of amino alcohols to fluorinated amines. This methodology laid the groundwork for synthesizing stereochemically defined compounds like (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride, where fluorine’s electronegativity stabilizes the amine moiety while the cyclopropane enhances conformational rigidity.

Table 1: Key Advances in Fluorinated Building Block Synthesis

Era Methodology Impact on Target Compound Synthesis
1980s–1990s Electrophilic fluorination Enabled aryl-fluorine bonds
2000s–2010s Transition-metal C–H activation Improved regioselectivity for aliphatic fluorination
2010s–Present Chiral auxiliaries & asymmetric catalysis Facilitated stereoselective synthesis of (3S)-configured intermediates

Academic Significance in Medicinal Chemistry Research

The compound’s academic value stems from its multifunctional architecture:

  • Cyclopropane Ring : Constrains rotational freedom, favoring interactions with hydrophobic enzyme pockets.
  • Difluoromethylene Group : Lowers basicity of the adjacent amine (pKa ~7.5), enhancing blood-brain barrier penetration for CNS-targeted therapies.
  • Stereospecific (S)-Configuration : Critical for enantioselective binding to G-protein-coupled receptors (GPCRs) and ion channels.

Recent studies highlight its utility in fragment-based drug design (FBDD), where the cyclopropane-fluorine synergy improves ligand efficiency metrics (LE >0.3) in kinase inhibitor optimization. Additionally, its amino alcohol core serves as a precursor for prodrugs, enabling controlled release via esterase-mediated hydrolysis.

Evolution as a Key Pharmaceutical Intermediate

As a hydrochloride salt, this compound offers enhanced solubility (>50 mg/mL in water) and stability under ambient conditions, making it ideal for large-scale API synthesis. Its applications include:

  • Neurological Agents : Intermediate for NMDA receptor antagonists targeting Alzheimer’s disease.
  • Antivirals : Core structure in hepatitis C virus (HCV) protease inhibitors, leveraging fluorine’s metabolic resistance.
  • Oncology : Building block for PARP inhibitors, where cyclopropane rigidity reduces off-target toxicity.

Synthetic routes often begin with (S)-epichlorohydrin, followed by cyclopropanation via Simmons-Smith conditions and difluorination using DAST (diethylaminosulfur trifluoride). Asymmetric hydrogenation (e.g., with Burkholderia cepacia lipase) achieves >98% enantiomeric excess (ee), ensuring pharmacologically active (3S)-isomer predominance.

Current Research Landscape and Citation Metrics

A 2023 analysis of PubMed and Scopus databases reveals over 120 citations for fluorinated amino alcohols since 2020, with (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride referenced in 15+ studies on kinase inhibitors and antivirals. Key research fronts include:

  • Catalytic Asymmetric Synthesis : Nickel-catalyzed hydrofluorination to bypass racemization.
  • Solid-Phase Synthesis : Immobilized variants for high-throughput peptide conjugates.
  • Computational Modeling : DFT studies predicting fluorine’s impact on binding free energy (ΔG ≈ -2.3 kcal/mol).

Table 2: Recent Publications Featuring the Compound

Year Journal Application Area Key Finding
2022 Org. Lett. Antiviral Prodrugs 30% yield improvement via flow chemistry
2023 J. Med. Chem. Kinase Inhibitors IC50 reduction from 120 nM to 45 nM
2024 ACS Catal. Enantioselective Synthesis 99% ee achieved with new chiral ligand

Properties

IUPAC Name

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8,3-10)5(9)4-1-2-4;/h4-5,10H,1-3,9H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSFJPVZJQSEQU-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(CO)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C(CO)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-olhydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable precursor followed by the introduction of the amino and difluoropropan-1-ol groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include steps such as crystallization, purification, and quality control to meet industrial standards. The use of advanced technologies and equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could produce a variety of substituted cyclopropyl compounds.

Scientific Research Applications

Neurological Research

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride is being investigated for its role as a selective antagonist for the NR2B subtype of NMDA receptors. This receptor subtype is implicated in various neurological disorders, including depression and anxiety. Research indicates that antagonists of NR2B can improve pharmacokinetic profiles and therapeutic safety indices compared to existing treatments .

Pain Management

Studies have shown that compounds targeting NMDA receptors can have analgesic effects. The potential use of (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride in pain management therapies is being explored through animal models that assess its efficacy in reducing nociceptive behavior .

Antidepressant Properties

Preclinical trials have demonstrated that this compound may exhibit antidepressant-like effects in forced swim tests and other behavioral assays. These findings suggest its potential utility in developing new antidepressant medications .

Case Study 1: NMDA Receptor Antagonism

In a series of experiments outlined in patent literature, various compounds similar to (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride were tested for their ability to block NR2B receptors. Results indicated that these compounds could significantly reduce depressive behaviors in rodent models when administered via different routes (intraperitoneal and oral) .

Case Study 2: Analgesic Effects

Another study focused on the analgesic properties of related compounds showed that administration led to a marked decrease in pain responses during formalin tests, indicating a strong potential for use as an analgesic agent .

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-olhydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound is compared to other fluorinated amine hydrochlorides and cyclopropane-containing derivatives. Key structural differences include substituent groups (e.g., trifluoromethyl vs. difluorocyclopropane) and stereochemistry.

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Key Structural Features Similarity Score* Applications References
(3S)-3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol HCl (1212120-62-1) Cyclopropane, 2,2-difluoro, (3S) configuration - BCL6 inhibitor synthesis
(S)-2-Amino-3,3,3-trifluoropropan-1-ol HCl (1255946-09-8) Trifluoromethyl, no cyclopropane 0.68 Fluorinated bioactive molecules
(S)-1,1,1-Trifluoropropan-2-amine HCl (125353-44-8) Trifluoromethyl, shorter carbon chain 0.83 Agrochemical intermediates
(2S,3S)-3-(1-Adamantyl)-3-aminopropane-1,2-diol HCl Adamantyl group, diol functionality N/A Crystal engineering, drug design
(2S,3S,4R,5S)-3,4-Dihydroxy-5-methyl-2-nonyl-pyrrolidine HCl Pyrrolidine ring, hydroxyl groups N/A Glycosidase inhibitors

*Similarity scores calculated using molecular descriptors (e.g., Tanimoto index) .

Hydrogen-Bonding and Crystal Packing

  • Chloride ions act as hydrogen-bond acceptors, forming linear or tetrahedral networks.
  • Comparison: The pyrrolidine hydrochloride () displays a bilayer stacking pattern along the c-axis, driven by hydroxyl and ammonium interactions.

Commercial and Research Relevance

  • Suppliers : Available from global suppliers (e.g., Hangzhou Hetd Industry, Ar-Ex Laboratories) at research-scale quantities . High purity grades (e.g., 3D-MRD23726 from CymitQuimica) are priced at €1,014/50 mg, reflecting its specialized use .
  • Research Trends : The compound’s unique stereochemistry and fluorination pattern make it preferable over less rigid analogues (e.g., trifluoropropanamine derivatives) in targeted cancer therapies .

Biological Activity

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride, also referred to as CAS 2287237-26-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C6H12ClF2NO
  • Molecular Weight: 187.62 g/mol
  • Purity: 97.00% .

Research indicates that (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride functions primarily as an inhibitor of specific enzymes involved in various biochemical pathways. Its structural features allow it to interact effectively with target proteins, influencing cellular processes.

1. Inhibition Studies

Studies have shown that this compound exhibits inhibitory effects on certain enzymes that are crucial in metabolic pathways. For instance, it has been reported to inhibit BCL6—a transcriptional repressor involved in lymphocyte differentiation and proliferation—demonstrating potential applications in treating lymphomas and other cancers .

2. Antimicrobial Properties

Preliminary investigations suggest that (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride may possess antimicrobial activity. In vitro tests have indicated effectiveness against various bacterial strains, although further studies are needed to establish its efficacy and mechanism .

3. Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer's disease .

Case Study 1: BCL6 Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the discovery of (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride as a potent in vivo BCL6 inhibitor. The research demonstrated its ability to reduce tumor growth in mouse models of lymphoma .

Case Study 2: Antimicrobial Activity

In a recent investigation, the compound was tested against a panel of pathogenic bacteria. Results showed significant inhibition of growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Data Tables

PropertyValue
Molecular FormulaC6H12ClF2NO
Molecular Weight187.62 g/mol
Purity97.00%
CAS Number2287237-26-5
Biological ActivityObservations
BCL6 InhibitionPotent inhibitor
Antimicrobial PropertiesEffective against multiple strains
Neuroprotective EffectsPotential benefits in neurodegeneration

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride, and what challenges arise due to its cyclopropyl and difluorinated groups?

  • Methodology : The compound’s cyclopropyl group introduces steric hindrance, complicating nucleophilic substitution or cycloaddition reactions. A multi-step approach is often required, such as:

  • Step 1 : Synthesis of the cyclopropane ring via [2+1] cycloaddition using transition-metal catalysts (e.g., rhodium) .
  • Step 2 : Fluorination via electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor™ or DAST), with careful temperature control (-20°C to 0°C) to avoid side reactions .
  • Step 3 : Amine protection/deprotection (e.g., Boc or Fmoc groups) to prevent undesired interactions during synthesis .
    • Challenges : Instability of intermediates (e.g., epoxide or aziridine derivatives) and racemization at the (3S)-chiral center .

Q. How can researchers validate the stereochemical purity of (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IC column with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm .
  • NMR Spectroscopy : Analyze 19F^{19}\text{F}-1H^{1}\text{H} coupling constants to confirm the spatial arrangement of fluorine atoms .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign the (3S)-configuration .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride in aqueous solutions?

  • Experimental Design :

  • Prepare solutions in varying solvents (water, DMSO, ethanol) at pH 2–9 and temperatures (4°C, 25°C, 37°C).
  • Monitor degradation via LC-MS over 72 hours.
    • Findings :
  • Stability : Degrades rapidly in water at pH >7 (t1/2_{1/2} = 12 hours at 37°C) due to hydrolysis of the cyclopropane ring .
  • Optimal Storage : Use anhydrous DMSO at -20°C to maintain >95% purity for 30 days .

Q. What analytical strategies resolve contradictions in biological activity data for this compound across in vitro assays?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 10 μM vs. 50 μM) in kinase inhibition assays.
  • Methodology :

  • Control for Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .
  • Validate Target Engagement : Use cellular thermal shift assays (CETSA) to confirm direct binding .
  • Replicate Conditions : Standardize ATP concentrations (1 mM) and incubation times (60 min) across labs .
    • Resolution : Contradictions often stem from variations in cell permeability or off-target effects .

Methodological Recommendations

Q. What precautions are critical when handling (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride due to its hygroscopic nature?

  • Handling Protocol :

  • Use argon/vacuum drying for storage to prevent moisture absorption .
  • Equip gloveboxes with humidity sensors (<5% RH) for weighing .
    • Safety : Wear nitrile gloves and sealed goggles; avoid skin contact due to potential amine toxicity .

Q. How can computational modeling predict the reactivity of the difluoromethyl group in this compound?

  • Tools :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electrophilic attack sites .
  • Molecular Dynamics : Simulate solvation effects in explicit water models (TIP3P) to predict hydrolysis rates .
    • Applications : Guides functionalization strategies (e.g., introducing bioisosteres) .

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